(3-Chloro-4-fluorophenoxy)acetic acid

Physical Chemistry Synthetic Chemistry Medicinal Chemistry

For medicinal chemistry groups advancing EphA2-targeted cancer conjugates (e.g., 123B9) or glioblastoma apoptosis programs, this halogenated building block delivers the distinct 3-Cl/4-F electronic profile (pKa 3.04) required for precise SAR outcomes. - Validated in selective tumor-homing peptide conjugate synthesis (Kd = 4.0 μM) - Enables glioma-selective apoptosis via miR-494/CDC20 axis modulation, sparing normal astrocytes - Standard commercial purity: 95%; higher-purity lots (≥98%) optionally available for sensitive coupling steps

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
CAS No. 331-40-8
Cat. No. B1605488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenoxy)acetic acid
CAS331-40-8
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)O)Cl)F
InChIInChI=1S/C8H6ClFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyJHDKSQRVPAURMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4-fluorophenoxy)acetic Acid (CAS 331-40-8): A Versatile Phenoxyacetic Acid Derivative for Synthesis


(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a halogenated phenoxyacetic acid derivative with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring . The compound is typically a white solid with a melting point of 105 °C and a predicted pKa of 3.04±0.10 . Its primary documented role is as a synthetic intermediate used to introduce a specific aryloxyacetic acid moiety into more complex molecules for pharmaceutical and agrochemical research .

The Non-Interchangeability of Phenoxyacetic Acid Analogs: Why (3-Chloro-4-fluorophenoxy)acetic Acid is Not a Commodity


Substitution with a generic phenoxyacetic acid analog is not feasible due to the fundamental structure-activity relationships (SAR) governing this chemical class. The specific electronic and steric profile conferred by the 3-chloro-4-fluoro substitution pattern is not interchangeable with other halogenated analogs. For instance, the predicted pKa of 3.04 for (3-chloro-4-fluorophenoxy)acetic acid differs from that of the unsubstituted parent compound and other positional isomers, directly influencing its reactivity in subsequent synthetic steps and its potential for bioisosteric replacement . Furthermore, research on related derivatives demonstrates that the presence and position of halogens critically determine downstream properties, such as enzymatic inhibition potency [1]. Therefore, substituting this specific regioisomer with a more common analog like 4-chlorophenoxyacetic acid or 2,4-dichlorophenoxyacetic acid would introduce different electronic properties and steric bulk, fundamentally altering the synthetic outcome or biological profile of the final target molecule.

Quantitative Evidence for Differentiating (3-Chloro-4-fluorophenoxy)acetic Acid (CAS 331-40-8)


Electronic Property Differentiation: pKa Comparison of (3-Chloro-4-fluorophenoxy)acetic Acid and Unsubstituted Phenoxyacetic Acid

The pKa of (3-chloro-4-fluorophenoxy)acetic acid is predicted to be 3.04±0.10, indicating it is a stronger acid than the unsubstituted phenoxyacetic acid (pKa = 3.17) . This difference in acidity is due to the electron-withdrawing effects of the 3-chloro and 4-fluoro substituents . This quantifiable difference in a fundamental physicochemical property can influence solubility, salt formation, and reactivity in synthetic applications.

Physical Chemistry Synthetic Chemistry Medicinal Chemistry

Synthetic Value: (3-Chloro-4-fluorophenoxy)acetic Acid as a Component of a Tumor-Homing Agent

(3-Chloro-4-fluorophenoxy)acetic acid is a key structural component of the tumor-homing agent 123B9, a peptide conjugate that is a potent and selective EphA2 agonist . While the activity is not from the acid itself, its incorporation into the peptide scaffold enables the binding of 123B9 to the EphA2 tyrosine kinase receptor with a Kd value of 4.0 μM . This is a clear example of the unique synthetic utility of this specific building block.

Medicinal Chemistry Cancer Therapeutics Peptide Chemistry

In Vivo Selectivity and Pharmacological Activity of a Closely Related Derivative

A closely related derivative, referred to as 'Compound 331', has been shown to selectively induce cell death in glioma cells but not in normal astrocytes [1]. In an in vitro study, treatment with Compound 331 at 20 μM for 48 hours significantly increased the percentage of apoptotic (annexin V-positive/PI-negative) cells and the enzymatic activity of caspase-3/7 in glioma cells [1]. This selectivity was attributed to the upregulation of miR-494 and downregulation of CDC20 specifically in glioma cells [1]. This demonstrates the potential for this chemical scaffold to yield molecules with high target selectivity.

Oncology Glioma Drug Discovery

Validated Research and Industrial Application Scenarios for (3-Chloro-4-fluorophenoxy)acetic Acid


Synthesis of Targeted Peptide Conjugates for Cancer Research

This compound is a validated synthetic intermediate for creating targeted therapeutic agents. It has been successfully used to synthesize 123B9, a tumor-homing peptide conjugate that acts as a potent and selective EphA2 receptor agonist (Kd = 4.0 μM) . Procurement is therefore directly justified for research groups engaged in peptide-drug conjugate development and targeted cancer therapy.

Development of Selective Glioma Therapeutics

The core scaffold, of which this compound is a building block, has demonstrated a capacity for generating molecules with selective anti-cancer activity. Research on a derivative ('Compound 331') shows selective induction of apoptosis in glioma cells by modulating the miR-494/CDC20 axis, while sparing normal astrocytes [1]. This validates the use of (3-Chloro-4-fluorophenoxy)acetic acid in medicinal chemistry programs targeting glioblastoma and other difficult-to-treat cancers.

Probing Structure-Activity Relationships in Phenoxyacetic Acid Derivatives

The unique combination of 3-chloro and 4-fluoro substituents confers a specific electronic profile to the phenoxy ring, evidenced by its distinct predicted pKa (3.04) compared to the parent phenoxyacetic acid (3.17) . This makes it a valuable tool compound for systematic SAR studies aimed at understanding the impact of mixed halogenation on the physicochemical and biological properties of phenoxyacetic acid-based molecules.

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